molecular formula C24H25ClN4O3S B2955189 3-(2-chlorophenyl)-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide CAS No. 1235025-37-2

3-(2-chlorophenyl)-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2955189
CAS No.: 1235025-37-2
M. Wt: 485
InChI Key: ODVOYGWQNKMEFN-UHFFFAOYSA-N
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Description

This compound is a synthetic isoxazole-4-carboxamide derivative featuring a 2-chlorophenyl group at position 3, a methyl group at position 5 of the isoxazole ring, and a piperidin-4-ylmethyl substituent modified with a 2-(methylthio)nicotinoyl moiety. The methylthio group in the nicotinoyl fragment likely contributes to increased lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-15-20(21(28-32-15)17-6-3-4-8-19(17)25)22(30)27-14-16-9-12-29(13-10-16)24(31)18-7-5-11-26-23(18)33-2/h3-8,11,16H,9-10,12-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVOYGWQNKMEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chlorophenyl group, which is often associated with enhanced biological activity.
  • An isoxazole ring, known for its role in various pharmacological activities.
  • A piperidine moiety, which contributes to its interaction with biological targets.

The molecular formula is C19H22ClN3O3SC_{19}H_{22}ClN_{3}O_{3S}, and its molecular weight is approximately 393.91 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains. The presence of the chlorophenyl and methylthio groups may enhance the compound's ability to penetrate microbial membranes and disrupt cellular functions.

Anticancer Activity

A study focusing on structurally related compounds demonstrated promising anticancer activity. The mechanism often involves the inhibition of key enzymes responsible for cancer cell proliferation. For example, compounds showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent inhibitory effects:

CompoundCell LineIC50 (µM)
Example AMCF-75.85
Example BA5494.53

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are crucial for treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that the compound may exhibit AChE inhibitory activity comparable to established drugs such as donepezil.

Study 1: Anticancer Screening

In a screening study involving various derivatives, the compound showed significant growth inhibition in human cancer cell lines (MCF-7 and HCT116). The most active derivative had an IC50 value of 3.0 µM against MCF-7 cells, indicating strong antiproliferative effects.

Study 2: Cholinesterase Activity

A comparative analysis of the compound's AChE inhibition revealed K_i values ranging from 13.62 nM to 33.00 nM, suggesting it could be a viable candidate for further development in Alzheimer's treatment.

Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against several bacterial strains, with results indicating moderate efficacy. The compound's structure suggests potential modifications could enhance its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Findings Evidence ID
Target Compound 2-(methylthio)nicotinoyl-piperidin-4-ylmethyl group ~495.0* Enhanced lipophilicity due to methylthio group; potential for improved CNS penetration. N/A
3-(2-Chloro-6-fluorophenyl)-5-methyl-N-(1-methyl-4-piperidinyl)-4-isoxazolecarboxamide 2-Chloro-6-fluorophenyl group; 1-methylpiperidine substituent ~393.9 Fluorine substitution increases electronegativity, potentially altering receptor binding kinetics.
3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide 5-Methylpyridin-2-yl group instead of nicotinoyl-piperidine ~371.8 Pyridine ring may reduce steric hindrance, improving solubility but decreasing target specificity.
N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE Bulky benzhydryl (diphenylmethyl) group ~447.9 Increased molecular bulk may hinder membrane permeability but enhance protein-binding interactions.
N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide Trifluoromethylpyridine-oxadiazole-piperidine scaffold 442.39 Fluorinated groups enhance metabolic stability; oxadiazole may improve bioavailability.

*Calculated based on formula.

Structural and Functional Insights

Substituent Effects on Binding and Reactivity

  • Nicotinoyl-Piperidine vs. Pyridine/Piperidine Variants: The target compound’s nicotinoyl group introduces a sulfur atom (methylthio), which is absent in analogs like the 5-methylpyridin-2-yl derivative . Sulfur’s polarizability may facilitate stronger van der Waals interactions with hydrophobic binding pockets compared to nitrogen-rich pyridine rings.
  • Fluorine Substitution : The 2-chloro-6-fluorophenyl analog () demonstrates how electronegative fluorine can alter electronic environments, as evidenced by NMR chemical shift changes in regions analogous to "Region A" (aromatic protons) and "Region B" (piperidine protons) . Such shifts correlate with altered binding kinetics in receptor assays.
  • Bulkier Groups : The benzhydryl-substituted compound () exhibits reduced solubility but may exhibit prolonged receptor occupancy due to steric effects, a trade-off critical for drug design .

Pharmacological Implications

  • Lipophilicity and CNS Penetration: The methylthio group in the target compound likely enhances blood-brain barrier penetration compared to non-sulfur analogs, similar to trends observed in fluorinated compounds () .
  • Metabolic Stability: Trifluoromethyl groups () and methylthio moieties resist oxidative metabolism, suggesting the target compound may have a longer half-life than non-halogenated analogs .

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